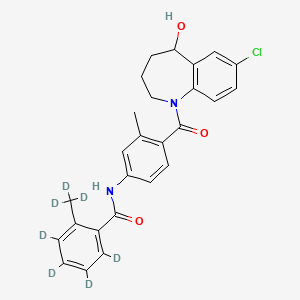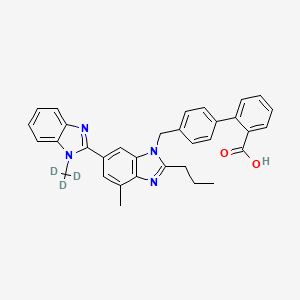
(S)-Etodolac-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac. The deuterium atoms replace the hydrogen atoms in the molecule, which can potentially alter its pharmacokinetic properties. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of Etodolac.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Etodolac-d3 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, and the final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: (S)-Etodolac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted Etodolac derivatives.
Scientific Research Applications
(S)-Etodolac-d3 is widely used in scientific research for various applications, including:
Chemistry: Studying the metabolic pathways and degradation products of Etodolac.
Biology: Investigating the biological effects and interactions of Etodolac at the molecular level.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Etodolac in the human body.
Industry: Developing new formulations and delivery systems for Etodolac.
Mechanism of Action
The mechanism of action of (S)-Etodolac-d3 is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID with a longer half-life compared to Etodolac.
Ketoprofen: An NSAID with both anti-inflammatory and antipyretic properties.
Uniqueness of (S)-Etodolac-d3: this compound is unique due to the presence of deuterium atoms, which can alter its metabolic stability and pharmacokinetic profile. This makes it a valuable tool in research for studying the detailed metabolic pathways and interactions of Etodolac.
Properties
CAS No. |
1246818-32-5 |
|---|---|
Molecular Formula |
C17H18NO3D3 |
Molecular Weight |
290.38 |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
87249-11-4 (unlabelled) |
Synonyms |
(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |
tag |
Etodolac Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)

